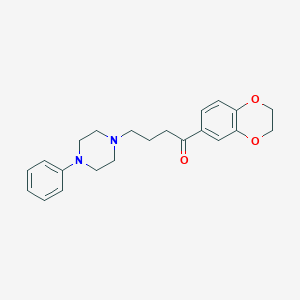
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone, also known as BPB, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized in a laboratory setting and has been found to have various biological effects.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is not fully understood, but it is believed to act through the modulation of neurotransmitter activity and the inhibition of oxidative stress. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It has also been shown to inhibit the activation of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemische Und Physiologische Effekte
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can reduce oxidative stress in cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the effects of neurotransmitters on behavior and cognition. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone. One area of research could be focused on understanding the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, research could be conducted to develop more effective methods for administering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in experimental settings.
Synthesemethoden
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone can be synthesized through the reaction of 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline with 1-bromo-4-(4-phenyl-1-piperazinyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in vitro and in vivo. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and can inhibit the reuptake of these neurotransmitters.
Eigenschaften
Produktname |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone |
|---|---|
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26N2O3/c25-20(18-8-9-21-22(17-18)27-16-15-26-21)7-4-10-23-11-13-24(14-12-23)19-5-2-1-3-6-19/h1-3,5-6,8-9,17H,4,7,10-16H2 |
InChI-Schlüssel |
GGRDUBJVKQECCW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)


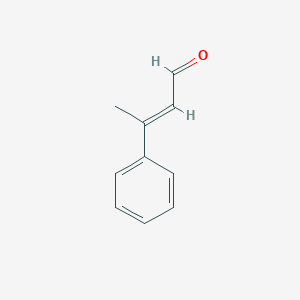
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
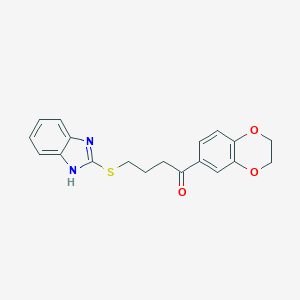
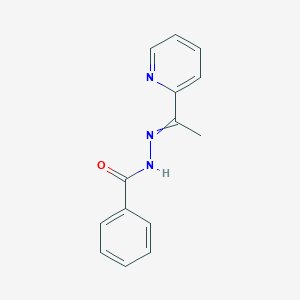
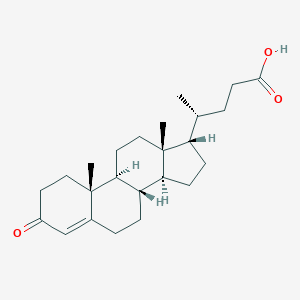
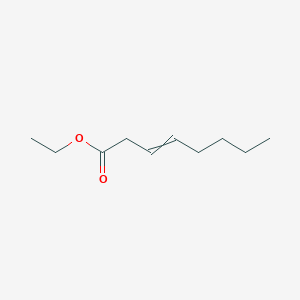

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

